Benzyl methyl(3-oxobutyl)carbamate
Description
Significance in Modern Organic Synthesis and Chemical Research
The carbamate (B1207046) group is a cornerstone in modern drug discovery and medicinal chemistry, often appearing in the structures of approved therapeutic agents. nih.govnih.gov Its utility stems from its stability and its role as a protecting group for amines in peptide synthesis and other organic reactions. nih.govacs.org Carbamates are generally more stable than corresponding esters but more susceptible to hydrolysis than amides. nih.gov The presence of a ketone functionality further enhances their synthetic value, allowing for subsequent reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to build more complex molecular scaffolds.
N,N-disubstituted carbamates, in particular, are known for their chemical stability towards hydrolysis. acs.org This stability is crucial in multi-step syntheses where various reaction conditions are employed. The ketone group provides a reactive handle that can be selectively targeted, enabling the construction of diverse chemical libraries for screening and the synthesis of targeted therapeutic agents. acs.orgscirp.org
Overview of Carbamate Chemistry within Complex Molecular Architectures
Carbamates are integral to complex molecular design due to their unique structural and electronic properties. nih.gov They are related to amide-ester hybrids and exhibit good chemical and proteolytic stability. acs.org This makes them excellent surrogates for peptide bonds in medicinal chemistry, improving a molecule's ability to permeate cell membranes. nih.govacs.org
The carbamate functionality imposes a degree of conformational restriction, which can be crucial for a molecule's interaction with biological targets like enzymes or receptors. nih.govacs.org The ability to substitute at both the oxygen and nitrogen termini provides chemists with opportunities to fine-tune a molecule's biological and pharmacokinetic properties. nih.govacs.org In complex natural products and pharmaceuticals, the carbamate moiety can be a key element for interaction with a biological target or can be used to improve the stability and lipophilicity of the parent molecule. researchgate.net
Structural Features and Nomenclature of Benzyl (B1604629) methyl(3-oxobutyl)carbamate
Benzyl methyl(3-oxobutyl)carbamate is systematically named based on the IUPAC nomenclature for esters of carbamic acid. The name delineates its constituent parts:
Benzyl : Refers to the C₆H₅CH₂- group attached to the carbamate's oxygen atom.
methyl(3-oxobutyl)carbamate : Indicates that the nitrogen atom of the carbamate is disubstituted with a methyl group (-CH₃) and a 3-oxobutyl group (-CH₂CH₂C(O)CH₃). The '3-oxo' prefix specifies that the ketone's carbonyl group is located at the third carbon of the butyl chain, counting from the point of attachment to the nitrogen.
The molecule's structure combines the robust benzyloxycarbonyl (Cbz or Z) protecting group, a common feature in peptide synthesis, with the synthetically versatile methyl and 3-oxobutyl substituents on the nitrogen atom.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| CAS Number | 1030377-22-0 |
| Appearance | Data not widely available, likely a solid or oil |
This data is compiled from general chemical knowledge and databases. Specific experimental values may vary.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl N-methyl-N-(3-oxobutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-11(15)8-9-14(2)13(16)17-10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |
InChI Key |
QGCRVPQRPFPOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl Methyl 3 Oxobutyl Carbamate and Analogous Structures
Strategies for the Construction of the Carbamate (B1207046) Moiety
The formation of the carbamate linkage is a cornerstone of this synthesis. Several advanced methods can be employed, each with its own set of advantages regarding substrate scope, reaction conditions, and environmental impact.
Carbon Dioxide Fixation Approaches
The use of carbon dioxide (CO₂) as a C1 building block represents a green and sustainable approach to carbamate synthesis, avoiding the use of toxic reagents like phosgene. organic-chemistry.orgacs.org This strategy typically involves the reaction of an amine with CO₂ to form a carbamate salt, which is then alkylated.
A three-component coupling of an amine, carbon dioxide, and an alkyl halide is an efficient method for synthesizing carbamates. organic-chemistry.org For the synthesis of a precursor to Benzyl (B1604629) methyl(3-oxobutyl)carbamate, this would involve the reaction of N-methylbenzylamine with CO₂ and a suitable electrophile. The reaction is often facilitated by a base, such as cesium carbonate, and a catalyst like tetrabutylammonium (B224687) iodide (TBAI), to promote the reaction and prevent unwanted side reactions like N-alkylation of the starting amine. organic-chemistry.org
Recent advancements have focused on continuous flow processes for CO₂ fixation into carbamates. These methods offer faster reaction times and improved safety by minimizing the handling of large quantities of reagents. acs.orgnih.gov For instance, a continuous flow system can be employed where a solution of the amine and a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as acetonitrile (B52724) is mixed with CO₂ and an alkyl halide. acs.orgnih.gov This approach has been shown to be effective for both primary and secondary amines, providing good to excellent yields in short residence times. nih.gov
The choice of base and reaction conditions is crucial for the success of these reactions. Strong organic bases are known to stabilize the intermediate carbamate anion, facilitating its subsequent reaction with the electrophile. nih.gov
| Catalyst/Promoter | Amine Substrate | Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|
| Cesium Carbonate / TBAI | Primary and Secondary Amines | Mild conditions, short reaction times | Avoids N-alkylation and overalkylation | organic-chemistry.org |
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Primary and Secondary Amines | Continuous flow, acetonitrile | Fast reaction, catalyst-free option | acs.orgnih.gov |
| Polymer-supported Catalysts | Various Amines | Heterogeneous catalysis | Catalyst recyclability | researchgate.net |
Carbamoylation and Transcarbamoylation Reactions
Carbamoylation and transcarbamoylation reactions offer alternative routes to the carbamate moiety. Transcarbamoylation, the transfer of a carbamoyl (B1232498) group from one molecule to another, can be an effective strategy. nih.govacs.org For example, a pre-formed carbamate, such as methyl carbamate, can react with an alcohol in the presence of a catalyst to generate a new carbamate. nih.gov The mechanism can proceed through either an associative pathway, involving nucleophilic attack of the alcohol on the carbamate carbonyl, or a dissociative pathway, where an isocyanate intermediate is formed. nih.gov
Recent studies have shown that superbase ionic liquids can promote the transcarbamoylation of methyl N-substituted carbamates with alcohols, allowing for the synthesis of a variety of cellulose (B213188) carbamates. nih.govhelsinki.fi This methodology could be adapted for the synthesis of smaller organic carbamates.
Base-catalyzed transcarbamoylation has also been explored for the depolymerization of polyurethanes, demonstrating the reversibility of the carbamate linkage under certain conditions. acs.org The choice of base and temperature is critical, with potassium hydroxide (B78521) and potassium tert-butoxide being effective catalysts. acs.org
Hofmann Rearrangement Variants for Carbamate Formation
The Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, can be adapted to synthesize carbamates. researchgate.netcore.ac.uk In the presence of an alcohol, the isocyanate intermediate generated during the rearrangement is trapped to form the corresponding carbamate. core.ac.ukresearchgate.net
Modern modifications of the Hofmann rearrangement have focused on using milder and more environmentally friendly reagents. researchgate.netcore.ac.uk For instance, the use of hypervalent iodine reagents or electrochemical methods can avoid the need for highly corrosive and toxic halogens. researchgate.netrsc.org An efficient one-pot procedure for the Hofmann rearrangement of amides involves the use of N-bromoacetamide and a lithium base in the presence of an alcohol to directly yield the carbamate. organic-chemistry.org
Another modified procedure utilizes sodium hypochlorite (B82951) as the oxidant in the presence of a solid-supported base like KF/Al₂O₃ and methanol (B129727) to produce methyl carbamates from a variety of amides. core.ac.ukresearchgate.net This method is simple, inexpensive, and applicable to both aliphatic and aromatic amides. core.ac.ukresearchgate.net
| Reagent System | Amide Type | Key Features | Reference |
|---|---|---|---|
| N-Bromoacetamide / Lithium Hydroxide or Methoxide | Aromatic and Aliphatic | One-pot, high yields | organic-chemistry.org |
| Sodium Hypochlorite / KF/Al₂O₃ | Aromatic and Aliphatic | Inexpensive, solid-supported base | core.ac.ukresearchgate.net |
| (Tosylimino)phenyl-λ³-iodane | Aromatic and Aliphatic | Mild conditions for substituted benzamides | researchgate.net |
| NaBr (electrochemical) | Various Amides | Avoids toxic halogens, green approach | rsc.org |
Synthesis via Activated Mixed Carbonates and Related Reagents
The reaction of secondary amines with chloroformates is a traditional and widely used method for carbamate synthesis. For the synthesis of Benzyl methyl(3-oxobutyl)carbamate, this would involve the reaction of N-methyl-N-(3-oxobutyl)amine with benzyl chloroformate. chemicalbook.comorgsyn.org Benzyl chloroformate is a common reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group, which is a carbamate. orgsyn.org
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of benzyl carbamate itself can be achieved by reacting benzyl chloroformate with ammonia (B1221849). chemicalbook.comorgsyn.org
Introduction of the (3-Oxobutyl) Group
The (3-oxobutyl) substituent can be introduced onto the nitrogen atom through various alkylation strategies.
Alkylation Strategies with Methyl Vinyl Ketone and Derivatives
The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated ketone like methyl vinyl ketone is a primary method for introducing the (3-oxobutyl) group. researchgate.netorganic-chemistry.org This reaction leads to the formation of a β-amino ketone. organic-chemistry.orgrsc.org
For the synthesis of this compound, a plausible route would involve the Michael addition of benzyl methylcarbamate to methyl vinyl ketone. This reaction would be catalyzed by a mild base. Alternatively, one could first synthesize N-methyl-N-(3-oxobutyl)amine via the Michael addition of methylamine (B109427) to methyl vinyl ketone, followed by the introduction of the benzyl carbamate group.
The aza-Michael reaction can be catalyzed by various catalysts, including silicon tetrachloride or ceric ammonium (B1175870) nitrate, under solvent-free or aqueous conditions. organic-chemistry.org The reaction of secondary amines with α,β-unsaturated carbonyl compounds under catalyst-free conditions has also been reported to produce β-aminoketones in excellent yields. rsc.org
It is important to control the reaction conditions to avoid potential side reactions, such as polymerization of the methyl vinyl ketone or double addition. The use of a chiral catalyst can also lead to enantioselective Michael additions, which would be relevant for the synthesis of chiral analogues. rsc.orgmdpi.com
| Catalyst | Nucleophile | Acceptor | Key Features | Reference |
|---|---|---|---|---|
| Silicon Tetrachloride | Aromatic and Aliphatic Amines | α,β-Unsaturated Carbonyls | Solvent-free conditions | organic-chemistry.org |
| Ceric Ammonium Nitrate | Amines | α,β-Unsaturated Carbonyls | Aqueous media, mild conditions | organic-chemistry.org |
| None | Secondary Amines | α,β-Unsaturated Carbonyls | Catalyst-free, high yields | rsc.org |
| Chiral N,N′-dioxide–scandium trifluoromethanesulfonate (B1224126) complex | β-keto esters | Methyl Vinyl Ketone | Enantioselective | rsc.org |
Mannich-type Reactions for β-Amino Ketone Formation (N-Carbamate-Protected)
The Mannich reaction represents a cornerstone in the synthesis of β-amino carbonyl compounds. wikipedia.orgnih.govnih.gov It is a three-component organic reaction that involves the amino-alkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org In its classic form, the reaction condenses an aldehyde, an amine, and an enolizable carbonyl compound. organic-chemistry.org For the synthesis of compounds like this compound, a key variation involves using a carbamate in place of a simple amine, which provides an N-protected β-amino ketone directly. acs.orgacs.org This approach is valuable as the carbamate protecting group can be easily removed later, providing access to primary β-amino ketones. mdpi.com
A highly efficient and atom-economical approach to N-protected β-amino ketones is the direct, one-pot, three-component Mannich reaction. acs.orgacs.org This method involves combining an aldehyde, a ketone, and a carbamate in a single reaction vessel, often in the presence of a catalyst. acs.org The reaction proceeds through the initial formation of an iminium ion from the aldehyde and the carbamate, which then reacts as an electrophile with the enol form of the ketone. wikipedia.org
Research has demonstrated the successful execution of these direct Mannich-type reactions using various aryl aldehydes, aryl ketones, and carbamates like ethyl carbamate. acs.orgacs.org The process is noted for its synthetic utility in creating libraries of β-amino ketone compounds. acs.org For instance, the reaction of 4-chlorobenzaldehyde, ethyl carbamate, and acetophenone (B1666503) has been shown to proceed smoothly, yielding the desired β-amino ketone with excellent diastereoselectivity. acs.org
The success of three-component Mannich reactions often hinges on the choice of an appropriate catalytic system to facilitate the transformation under mild conditions.
Hafnium(IV) triflate (Hf(OTf)₄) has been identified as an exceptionally potent Lewis acid catalyst for the direct three-component synthesis of β-carbamate ketones. mdpi.comnih.gov This catalyst is effective at very low loadings and promotes a fast reaction rate, often under solvent-free conditions. mdpi.com While it facilitates a Mannich-type outcome, mechanistic studies suggest the reaction may proceed through a pathway involving an initial aldol (B89426) condensation between the aldehyde and ketone, followed by an aza-Michael addition of the carbamate to the resulting enone. mdpi.com Hf(OTf)₄ demonstrates high reactivity and is compatible with various functional groups, making it a powerful tool in complex molecule synthesis. mdpi.comresearchgate.netorganic-chemistry.org
Iodine serves as an efficient and mild catalyst for the three-component coupling of aromatic aldehydes, enolizable ketones, and a nitrogen source (like acetonitrile in the presence of acetyl chloride) to produce β-acetamido ketones. organic-chemistry.org In related Mannich reactions, iodine can act as a catalyst to promote the condensation, providing a straightforward procedure with good yields at room temperature. rsc.org Its role is often to facilitate the formation of the electrophilic imine intermediate, which is then attacked by the ketone enolate. rsc.org
| Catalyst System | Reactants | Key Features | Reference |
| Hafnium(IV) triflate (Hf(OTf)₄) | Aldehyde, Ketone, Carbamate | Potent Lewis acid, low catalyst loading, fast reaction rate, solvent-free conditions. | mdpi.comnih.gov |
| Iodine | Aldehyde, Ketone, Acetonitrile/Acetyl Chloride | Mild conditions, room temperature reaction, good yields for β-acetamido ketones. | organic-chemistry.orgrsc.org |
| Transition Metal Salts (e.g., AuCl₃-PPh₃, RuCl₃) | Aryl Aldehyde, Aryl Ketone, Carbamate | General system for direct Mannich reactions, good yields, high diastereoselectivity. | acs.orgacs.org |
| Bismuth Nitrate (Bi(NO₃)₃) | Aromatic Aldehyde, Aromatic Ketone, Aromatic Amine | Recyclable catalyst, ambient temperature, environmentally benign, simple work-up. | researchgate.net |
Amidoalkylation of Enolates with Carbamates
An alternative to the direct three-component reaction is the stepwise amidoalkylation of a pre-formed enolate. This method involves the reaction of a silyl (B83357) enol ether (a stable enolate equivalent) with an N-acyliminium ion generated in situ from a carbamate and an aldehyde. This Mannich-type reaction is often catalyzed by a Lewis acid, such as bismuth triflate, which activates the imine for nucleophilic attack by the silyl enol ether. organic-chemistry.org This approach offers control over regioselectivity, particularly when using unsymmetrical ketones, as the enolate is generated in a separate, defined step before its reaction with the electrophile.
Integration of Benzyl and Methyl Substituents onto the Carbamate Nitrogen
To synthesize the specific target molecule, this compound, the benzyl and methyl groups must be attached to the carbamate nitrogen. This can be achieved either after the formation of the β-amino ketone skeleton or by using a pre-functionalized amine.
Sequential N-Alkylation Strategies on Carbamate Intermediates
One viable strategy begins with a primary or secondary carbamate intermediate, such as the product from a Mannich reaction using methyl carbamate. This intermediate can then undergo sequential N-alkylation. Mild and selective methods have been developed for the N-alkylation of carbamates using an alkyl halide in the presence of a base like cesium carbonate (Cs₂CO₃) and an additive such as tetrabutylammonium iodide (TBAI). researchgate.net This protocol is highly selective and efficient for producing N-alkyl carbamates. researchgate.net To obtain the target structure, a primary carbamate could first be benzylated using benzyl bromide and then methylated with a methyl halide, or vice-versa, in a stepwise fashion.
Reductive Amination Approaches with Protected Amines
An alternative and highly convergent approach is reductive amination, which is a powerful method for forming C-N bonds. stackexchange.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the target amine. mdma.chwikipedia.orgchemistrysteps.com
To synthesize this compound via this route, one would start with the secondary amine, N-methylbenzylamine. This amine can be reacted with a suitable ketone precursor for the 3-oxobutyl side chain, such as 4-hydroxybutan-2-one or a protected equivalent. The reaction forms an iminium ion intermediate that is subsequently reduced using a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). stackexchange.commdma.ch This direct, one-pot procedure avoids the over-alkylation often seen with other methods and is tolerant of various functional groups. stackexchange.commdma.ch The resulting amino alcohol can then be acylated with a suitable reagent to form the final carbamate.
Stereoselective Synthetic Approaches for Related Chiral Carbamate-Ketone Systems
The synthesis of chiral molecules, where a compound and its mirror image are not superimposable, is a cornerstone of modern pharmaceutical and materials science. wikipedia.orgethz.ch Achieving stereoselectivity—the preferential formation of one stereoisomer over another—is paramount, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. wikipedia.org For structures analogous to this compound, the introduction of a chiral center, for instance at the carbon adjacent to the ketone, requires sophisticated synthetic strategies. These methods are broadly categorized into approaches using chiral auxiliaries and those employing asymmetric catalysis. ethz.ch
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. ethz.chsigmaaldrich.com This strategy relies on the auxiliary creating a diastereomeric intermediate that sterically or electronically biases the approach of a reagent to one face of the molecule over the other. numberanalytics.com
In contrast, asymmetric catalysis involves the use of a substoichiometric amount of a chiral catalyst to create a chiral environment for the reaction. ethz.chyoutube.com This method is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product. Key approaches include organocatalysis, which uses small organic molecules, and transition metal catalysis, which employs metal complexes with chiral ligands. youtube.comwikipedia.org
Organocatalytic Approaches to Chiral β-Amino Ketones
Chiral β-amino ketones are important structural motifs and valuable precursors for many biologically active compounds. nih.govbeilstein-journals.org They are closely related to the carbamate-ketone structure of interest. One notable method for their asymmetric synthesis is the decarboxylative Mannich reaction, which uses β-keto acids as ketone donors.
Research has demonstrated that a bifunctional thiourea (B124793) catalyst derived from the cinchona alkaloid, cinchonine, can effectively catalyze the reaction between β-keto acids and N-Boc-protected imines. nih.gov This approach yields the desired chiral β-amino ketones with good to excellent yields and moderate to high enantioselectivities. nih.govbeilstein-journals.org The reaction proceeds through a decarboxylative addition mechanism, where the catalyst activates both the nucleophile (the β-keto acid) and the electrophile (the imine) simultaneously. youtube.com
| Aryl Group of Imine (R) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| C₆H₅ | 95 | 80 | nih.gov |
| 4-MeC₆H₄ | 96 | 81 | nih.gov |
| 4-MeOC₆H₄ | 97 | 75 | nih.gov |
| 4-ClC₆H₄ | 94 | 85 | nih.gov |
| 2-ClC₆H₄ | 95 | 88 | nih.gov |
Transition Metal-Catalyzed Stereoselective Reactions
Transition metal catalysis offers a powerful and versatile platform for enantioselective C-C bond formation. For the synthesis of chiral ketone systems, silver-catalyzed reactions have shown particular promise. One advanced method is the diastereo- and enantioselective silver-catalyzed vinylogous Mannich (AVM) reaction of a siloxyfuran with α-ketoimine esters. nih.gov This reaction provides access to molecules with N-substituted quaternary carbon stereocenters, a challenging and highly valuable structural feature. nih.gov
The process utilizes an inexpensive silver salt (AgOAc) in combination with an air-stable chiral phosphine (B1218219) ligand. nih.gov A key innovation in this methodology is the use of an electronically modified N-aryl group on the ketoimine, which is crucial for achieving high reaction efficiency, diastereoselectivity, and enantioselectivity. nih.gov The products, which are precursors to unprotected amines, are formed in high yields and with excellent stereochemical control. nih.gov
| Ketoimine Aryl Substituent (Ar) | Diastereomeric Ratio (anti:syn) | Enantiomeric Ratio (er, anti) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | 89:11 | 94:6 | 78 | nih.gov |
| 4-Methylphenyl | 91:9 | 95:5 | 72 | nih.gov |
| 4-Methoxyphenyl | 93:7 | 95.5:4.5 | 75 | nih.gov |
| 4-Chlorophenyl | 88:12 | 96:4 | 76 | nih.gov |
| 2-Naphthyl | 75:25 | 90.5:9.5 | 82 | nih.gov |
Another fundamental strategy involves the enantioselective reduction of prochiral ketones to form chiral secondary alcohols, which can then be further elaborated. wikipedia.orgmdpi.com The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst and a stoichiometric borane (B79455) source, is a classic and powerful method for this transformation. wikipedia.orgmdpi.com The catalyst, derived from a chiral amino alcohol like proline, creates a chiral pocket that directs the hydride delivery from the borane to one face of the ketone, resulting in high enantiomeric excess of the corresponding alcohol. mdpi.com
These advanced methodologies, encompassing both organocatalysis and transition metal catalysis, provide robust pathways for the synthesis of chiral carbamate-ketone systems and their analogues, enabling precise control over stereochemistry, which is essential for the development of new chemical entities.
Mechanistic Investigations of Carbamate and Ketone Transformations
Mechanistic Pathways of Carbamate (B1207046) Formation and Decomposition (e.g., from CO2 and Amines)
The formation of carbamates from carbon dioxide (CO₂) and amines is a significant reaction, particularly in the context of CO₂ capture and utilization. The mechanism of this reaction is complex and can proceed through several pathways, the prevalence of which is often dependent on the specific reaction conditions, such as pH and the nature of the amine and solvent.
One of the primary pathways involves the direct nucleophilic attack of the amine on the carbon atom of CO₂. This leads to the formation of a zwitterionic intermediate, which can then be deprotonated by a base (such as another amine molecule) to yield the carbamate anion. rsc.orgnih.gov The reaction can be represented as follows:
R₂NH + CO₂ ⇌ R₂N⁺H−CO₂⁻ R₂N⁺H−CO₂⁻ + B ⇌ R₂N−CO₂⁻ + BH⁺
(where R represents an alkyl or aryl group and B is a base)
In aqueous solutions, the formation of carbamates from amines and dissolved CO₂ can occur through three parallel, reversible reactions involving the free amine reacting with CO₂, carbonic acid (H₂CO₃), and the bicarbonate ion (HCO₃⁻). The relative importance of these pathways is strongly influenced by the pH of the solution. nih.govacs.org
The decomposition of carbamates can occur through various mechanisms, including hydrolysis and thermal decomposition. The stability of the carbamate is influenced by factors such as the structure of the amine and the nature of the substituents on the carbamate nitrogen. In the context of CO₂ capture, the thermal decomposition of carbamates is a key step in the regeneration of the amine solvent and the release of captured CO₂.
Recent research has also explored the role of catalysts in mediating carbamate formation. For instance, superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been shown to facilitate the reaction. rsc.org Computational and experimental analyses suggest that in the presence of TMG, CO₂ dissociates from a TMG-CO₂ zwitterion before a concerted carboxylation occurs, where TMG deprotonates the amine as it attacks a free CO₂ molecule. rsc.org
Kinetics and Mechanism of Carbamate Aminolysis
The aminolysis of carbamates, the reaction of a carbamate with an amine to form a new carbamate and an alcohol or phenol (B47542), is a fundamental transformation in organic chemistry. The mechanism of this reaction has been a subject of considerable study, with two primary pathways being proposed: an elimination-addition mechanism (E1cB) and a direct nucleophilic substitution mechanism (BAc2).
The E1cB mechanism involves the initial deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates an alkoxide or phenoxide to form an isocyanate intermediate. The isocyanate is then rapidly attacked by the amine to form the final product. acs.org
Scheme I: E1cB Mechanism R¹R²N−C(=O)−OR³ + B ⇌ R¹R²N⁻−C(=O)−OR³ + BH⁺ R¹R²N⁻−C(=O)−OR³ → R¹N=C=O + R³O⁻ R¹N=C=O + R⁴NH₂ → R¹NH−C(=O)−NHR⁴
The BAc2 mechanism, on the other hand, involves a direct nucleophilic attack of the amine on the carbonyl carbon of the carbamate, proceeding through a tetrahedral intermediate. acs.org
Scheme II: BAc2 Mechanism R¹R²N−C(=O)−OR³ + R⁴NH₂ ⇌ R¹R²N−C(O⁻)(NH₂⁺R⁴)−OR³ R¹R²N−C(O⁻)(NH₂⁺R⁴)−OR³ → R¹R²N−C(=O)−NHR⁴ + R³OH
Kinetic studies have been instrumental in distinguishing between these mechanisms. For many aryl carbamates, the reaction kinetics are consistent with the BAc2 pathway. acs.orgacs.org The rate of aminolysis is influenced by the nature of the substituents on both the leaving group and the amine portion of the carbamate. acs.org Crossover experiments have often shown the absence of an isocyanate intermediate, further supporting the BAc2 mechanism in those cases. acs.org
Reaction Mechanisms of Mannich-type Additions in β-Carbamate Ketone Synthesis
The Mannich reaction is a three-component condensation that provides a powerful method for the synthesis of β-amino carbonyl compounds, which are valuable intermediates in organic synthesis. wikipedia.orgbyjus.com The synthesis of β-carbamate ketones, such as the "3-oxobutyl" moiety in "Benzyl methyl(3-oxobutyl)carbamate," can be achieved through a Mannich-type reaction.
The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. byjus.comlibretexts.org The mechanism proceeds through two main steps:
Formation of an Iminium Ion: The reaction begins with the formation of an iminium ion (also known as a Mannich reagent) from the amine and formaldehyde. wikipedia.orglibretexts.orgadichemistry.com This step involves the nucleophilic addition of the amine to the carbonyl group of formaldehyde, followed by dehydration. wikipedia.org
Nucleophilic Attack by the Enol: The ketone component, which must have an enolizable proton, tautomerizes to its enol form under the reaction conditions (often acidic). wikipedia.orgbyjus.com The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and, after proton transfer, yields the final β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgbyjus.com
In the context of β-carbamate ketone synthesis, a carbamate can be used as the amine component, or a primary or secondary amine can be used, and the resulting β-amino ketone can be subsequently converted to a carbamate. The use of pre-formed imines in reactions with enolizable carbonyl compounds is also considered a Mannich-type reaction. libretexts.org
Intramolecular Cyclization Mechanisms Involving Carbamate and Ketone Functionalities
Molecules containing both carbamate and ketone functionalities, such as "this compound," possess the potential to undergo intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic structures, which are prevalent in many biologically active compounds.
The specific mechanism of intramolecular cyclization depends on the relative positions of the carbamate and ketone groups within the molecule and the reaction conditions employed. For a compound like "this compound," where the ketone is at the β-position relative to the carbamate nitrogen (if considering the carbamate as part of a larger chain), several cyclization pathways could be envisioned.
One possibility is an intramolecular aldol-type condensation. Under basic conditions, the α-carbon of the ketone can be deprotonated to form an enolate. This enolate could then potentially attack the carbonyl carbon of the carbamate group. However, the reactivity of the carbamate carbonyl is generally lower than that of an aldehyde or ketone.
A more plausible pathway, particularly for related structures, is the intramolecular Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. youtube.com While not directly applicable to a carbamate-ketone, analogous cyclizations can occur.
Another important class of intramolecular reactions involves the cyclization of carbamates onto other functional groups. For instance, basic carbamates can be designed as "cyclization-activated prodrugs," where an intramolecular cyclization-elimination reaction leads to the release of an active drug molecule. nih.gov In one study, basic carbamates of 4-hydroxyanisole were shown to release the parent phenol at physiological pH through a first-order kinetic process, accompanied by the formation of a cyclic urea (B33335) derivative. nih.gov
The synthesis of cyclic carbamates, such as oxazinanones, can also be achieved through the intramolecular cyclization of a linear carbamate intermediate formed from the reaction of a primary amine with a dicarbonate (B1257347) derivative of a 1,3-diol. iupac.org
Catalysis in Carbamate Chemistry: Role of Lewis Acids, Organocatalysis, and Photocatalysis
Catalysis plays a pivotal role in modern carbamate chemistry, enabling milder reaction conditions, improved selectivity, and access to novel transformations. Various catalytic strategies, including the use of Lewis acids, organocatalysts, and photocatalysts, have been successfully employed.
Lewis Acid Catalysis: Lewis acids are effective catalysts for a variety of reactions involving carbamates. For example, transition metal salts have been used to catalyze the direct three-component Mannich reaction of aldehydes, ketones, and carbamates to efficiently synthesize N-protected β-aryl-β-amino ketone compounds. organic-chemistry.org Chiral silver catalysts, acting as mild Lewis acids, have been shown to promote a diverse range of enantioselective transformations, including those that could lead to chiral carbamate-containing molecules. researchgate.net
Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in carbamate synthesis and modification. youtube.comyoutube.com Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, allows for the synthesis of chiral molecules with high enantioselectivity. youtube.com For instance, (S)-proline has been used as a chiral catalyst in asymmetric Mannich reactions to produce enantioenriched β-amino carbonyl compounds. libretexts.org Organocatalytic Lewis bases can activate carboxylic acids, esters, and anhydrides via the formation of C1-ammonium or azolium enolates, which can then participate in various synthetic transformations. rsc.org
Photocatalysis: Photocatalysis, which uses light to drive chemical reactions, has also found applications in carbamate chemistry. Visible light photocatalysis, in combination with Lewis acid catalysis, has been utilized for oxa-Pictet-Spengler reactions of ethers. researchgate.net Furthermore, photocatalysis can be employed for the cleavage of protecting groups, including benzyl (B1604629) groups on carbamates, under mild conditions. researchgate.net This involves the generation of a radical anion of the protecting group, leading to its cleavage.
Computational and Theoretical Studies of Carbamate Reactivity and Stability
Computational and theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of carbamate reactivity and stability. rsc.org These methods provide valuable insights into reaction mechanisms, the structures of transient intermediates, and the factors governing reaction outcomes.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study various aspects of carbamate chemistry.
Reaction Pathways and Transition States: DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of the most favorable reaction pathways. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation barriers for different mechanistic possibilities. For example, DFT studies have been used to compare the energetics of the E1cB and BAc2 mechanisms in carbamate aminolysis, providing theoretical support for the experimentally observed pathway. Computational studies on the formation of carbamates from CO₂ and amines have helped to elucidate the role of catalysts and the nature of the key intermediates. rsc.org
Carbamate Conformation and Stability: The conformation of the carbamate group can significantly influence its reactivity. DFT calculations, often in combination with spectroscopic techniques like IR, VCD, and NMR, have been used to understand the conformational landscape of carbamates. nih.gov These studies have revealed that, compared to peptides, carbamates can be more rigid due to extended π-electron delocalization, and that cis configurations of the amide bond can be energetically stable. nih.gov
Predicting Reactivity: DFT can also be used to predict the reactivity of different carbamates. For instance, calculations of Fukui indices can help to identify the most likely sites for nucleophilic or electrophilic attack within a molecule. researchgate.net This information is invaluable for designing new reactions and understanding the regioselectivity of known transformations.
The table below summarizes some of the key applications of DFT in studying carbamate chemistry.
| Application of DFT | Description | References |
| Reaction Mechanism Elucidation | Calculation of potential energy surfaces to identify intermediates and transition states, and to determine the most favorable reaction pathway. | rsc.orgresearchgate.netacs.org |
| Conformational Analysis | Determination of the stable conformations of carbamates and the energy barriers for interconversion between them. | nih.gov |
| Prediction of Reactivity | Calculation of electronic properties, such as Fukui indices, to predict the most reactive sites in a molecule. | researchgate.net |
| Catalyst Design | Modeling the interaction of carbamates with catalysts to understand the origin of catalysis and to design more efficient catalysts. | researchgate.netacs.org |
Free-Energy Perturbation Studies in Carbamate Systems
Free-energy perturbation (FEP) is a powerful computational method used to calculate the free-energy difference between two states, providing quantitative insights into reaction mechanisms and binding affinities. nih.gov While no specific FEP studies on this compound have been published, the extensive application of FEP to analogous systems, particularly in the context of drug design and enzyme inhibition, offers valuable predictive power. researchgate.net
FEP simulations can be instrumental in understanding the hydrolysis of the carbamate moiety, a key transformation for this class of compounds. The stability of the carbamate group is critical, for instance, in prodrugs, where a specific rate of hydrolysis is required for the release of an active molecule. acs.org Studies on other carbamates have shown that FEP can accurately predict the free energy barriers for hydrolysis, which is influenced by the electronic nature of the substituents on both the nitrogen and the oxygen of the carbamate. nih.gov For this compound, FEP could be employed to model the transition state of its hydrolysis, providing data on the activation energy and reaction rates under various conditions.
Furthermore, FEP is widely used to predict the binding free energies of ligands to proteins. nih.gov Should this compound or its derivatives be considered as potential enzyme inhibitors, FEP calculations would be crucial in the design process. For example, in the development of inhibitors for enzymes like β-secretase-1 (BACE1), FEP has been successfully used to guide the modification of lead compounds to enhance their binding affinity. researchgate.net
A hypothetical FEP study on the hydrolysis of this compound could involve the gradual transformation (perturbation) of the reactant and transition state into a reference system in a simulated aqueous environment. The calculated free energy changes would provide a quantitative measure of the reaction's feasibility.
| Parameter | Description | Relevance to this compound |
| ΔGhydrolysis | The Gibbs free energy change associated with the hydrolysis of the carbamate bond. | A negative value would indicate a spontaneous reaction under the given conditions. FEP can predict this value. |
| ΔG‡ | The activation free energy for carbamate hydrolysis. | Determines the rate of the hydrolysis reaction. FEP can model the transition state to calculate this barrier. |
| ΔΔGbinding | The relative binding free energy of a modified versus an unmodified ligand to a target protein. | Crucial for structure-based drug design involving carbamate-containing molecules. |
Molecular Modeling of Conformational and Electronic Effects on Reactivity
Molecular modeling provides a powerful lens through which to examine the intricate relationship between a molecule's three-dimensional structure, its electronic properties, and its chemical reactivity. For this compound, such studies are essential for a comprehensive understanding of its behavior in chemical transformations.
Conformational Analysis:
The reactivity of the carbamate group is significantly influenced by its conformation. Carbamates can exist in syn and anti conformations, with the anti rotamer generally being more stable due to steric and electrostatic factors. nih.gov The energy barrier for rotation around the C-N bond in carbamates is lower than in amides, making them more conformationally flexible. nih.gov This flexibility can be a key determinant in its interaction with other molecules, including enzymes or reagents.
Molecular mechanics and quantum mechanics calculations can be used to determine the preferred conformations of this compound and the energy barriers between them. The presence of the methyl group on the nitrogen and the 3-oxobutyl chain will influence the rotational barriers and the equilibrium between different conformers. The relative populations of these conformers can, in turn, affect the accessibility of the carbonyl carbon of the carbamate to nucleophilic attack, a key step in its hydrolysis.
Electronic Effects on Reactivity:
The electronic environment of both the carbamate and the ketone functional groups dictates their reactivity. The carbonyl carbon of the ketone is electrophilic due to the polarization of the C=O bond. khanacademy.orglibretexts.org Similarly, the carbamate carbonyl carbon is also electrophilic. Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to calculate the partial charges on each atom, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.
Studies on related ketones have shown that both electronic and steric effects influence their reactivity. For instance, the presence of electron-donating groups near the carbonyl can decrease its electrophilicity and thus its reactivity towards nucleophiles. mdpi.com In this compound, the electronic interplay between the benzyl group, the methyl group, and the oxobutyl chain will modulate the reactivity of both carbonyl centers.
Computational studies on similar systems have demonstrated a correlation between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the rate of hydrolysis of carbamates, with a lower LUMO energy corresponding to higher reactivity. nih.gov DFT calculations on this compound would allow for the prediction of its LUMO energy and thus an estimation of its susceptibility to nucleophilic attack.
The following table summarizes key parameters that can be obtained from molecular modeling and their implications for the reactivity of this compound.
| Modeling Parameter | Significance for Reactivity |
| Conformational Energy Profile | Determines the most stable three-dimensional structures and the flexibility of the molecule, impacting steric accessibility of reactive sites. nih.gov |
| Partial Atomic Charges | Indicates the electrophilicity of the carbonyl carbons in the carbamate and ketone groups, predicting sites for nucleophilic attack. khanacademy.org |
| Frontier Molecular Orbital (HOMO/LUMO) Energies | The energy of the LUMO can be correlated with the susceptibility of the molecule to nucleophilic attack and hydrolysis. nih.gov |
| Electrostatic Potential Map | Visually represents the electron-rich and electron-poor regions of the molecule, guiding the understanding of intermolecular interactions. |
Reactivity and Chemical Transformations of Benzyl Methyl 3 Oxobutyl Carbamate Derivatives
Chemical Transformations of the Carbamate (B1207046) Group
The benzyl (B1604629) carbamate group, often utilized as a protecting group for amines, possesses a rich chemistry that allows for its selective removal or further derivatization.
Selective Cleavage and Deprotection Methodologies
The removal of the benzyl carbamate (Cbz or Z group) is a well-established transformation, crucial for liberating the protected amine. Several methodologies exist, allowing for deprotection under various conditions to ensure compatibility with other functional groups within a molecule.
Catalytic hydrogenolysis is the most common and mildest method for Cbz cleavage. masterorganicchemistry.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.comacs.org The process is highly efficient and occurs at neutral pH, which preserves most other functional groups. masterorganicchemistry.com An alternative for generating hydrogen in situ involves using triethylsilane with palladium on charcoal. organic-chemistry.org
Acid-catalyzed cleavage provides another route for deprotection. Strong acids like HBr in acetic acid can effectively remove the Cbz group, although these conditions are harsh. wikipedia.org Milder acidic conditions, such as using aluminum chloride (AlCl₃) in a fluorinated solvent, have been developed to offer better functional group tolerance. organic-chemistry.org Additionally, Lewis acids in combination with a soft nucleophile, like diethylaluminium chloride and thioanisole, have been shown to efficiently detach N-Cbz groups from amides and lactams. lookchem.com
Other nucleophilic deprotection methods have also been reported. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base can deprotect Cbz-amines under conditions that are superior to standard hydrogenolysis for substrates with sensitive functionalities. organic-chemistry.org
Table 1: Selected Methodologies for Benzyl Carbamate Deprotection
| Method | Reagents & Conditions | Key Features | Citations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., EtOAc, MeOH) | Mild, neutral pH, high chemoselectivity. | masterorganicchemistry.comacs.orgwikipedia.org |
| Acid-Catalyzed Cleavage | HBr in Acetic Acid | Harsh conditions. | wikipedia.org |
| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP | Milder than HBr/AcOH, good functional group tolerance. | organic-chemistry.org |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | Useful for sensitive substrates, avoids hydrogenation. | organic-chemistry.org |
Derivatization at the Nitrogen and Carbonyl Centers of the Carbamate
Beyond simple deprotection, the carbamate functionality can be transformed into other useful groups. A significant derivatization is the conversion of carbamates into ureas. This can be achieved by reacting the carbamate with a primary or secondary amine in the presence of stoichiometric amounts of trimethylaluminum. organic-chemistry.orgresearchgate.net This method is advantageous as it allows for the direct synthesis of di-, tri-, and tetrasubstituted ureas from the protected amine in a single step. researchgate.net Research has shown that benzyl carbamates can be selectively converted to ureas in the presence of t-butyl carbamates. organic-chemistry.orgresearchgate.net Lanthanum triflate also serves as an effective catalyst for this transformation. organic-chemistry.org
The carbonyl center of the carbamate can be targeted by strong nucleophiles. While less common than N-deprotection, this reactivity pathway can lead to different products. Furthermore, the nitrogen of the carbamate, once deprotonated or in the form of a related N-acyliminium ion, can react with various electrophiles, enabling C-C and C-heteroatom bond formation alpha to the nitrogen. elsevierpure.comresearchgate.net Fluorescent derivatizing reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), react with amino acids to form stable and highly fluorescent urea (B33335) derivatives, which is a powerful technique in analytical chemistry. nih.govnih.gov
Chemical Transformations Involving the Ketone Moiety
The 3-oxobutyl group provides a reactive ketone functionality that is amenable to a wide range of chemical transformations, from simple nucleophilic additions to complex cyclization reactions for heterocycle synthesis.
Carbonyl Reactivity (e.g., Nucleophilic Additions, Enolization)
The ketone's carbonyl group is electrophilic and susceptible to attack by nucleophiles. However, its most significant reactivity stems from the acidity of the α-protons (the hydrogens on the carbons adjacent to the carbonyl). In the presence of a base, one of these protons can be removed to form a resonance-stabilized enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile and can react with various electrophiles at the α-carbon. libretexts.org
The formation of the enolate is a key step in reactions such as:
Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. vanderbilt.edu
Aldol (B89426) Reactions: The enolate can add to another carbonyl compound (an aldehyde or another ketone) to form a β-hydroxy ketone, known as an aldol addition product. vanderbilt.edu
Michael Addition: As a soft nucleophile, the enolate can add to the β-carbon of an α,β-unsaturated carbonyl compound in a conjugate addition reaction. youtube.com
The presence of the carbamate group can influence the regioselectivity of enolate formation if the nitrogen were substituted with different groups, but for the parent compound, enolization can occur on either side of the ketone.
Selective Reductions and Oxidations of the Ketone Functionality
The ketone functionality can be selectively reduced to a secondary alcohol without affecting the benzyl carbamate group. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation. masterorganicchemistry.compressbooks.pub It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like carbamates or esters under standard conditions. masterorganicchemistry.comcdnsciencepub.com This chemoselectivity allows for the clean conversion of Benzyl methyl(3-oxobutyl)carbamate to Benzyl (3-hydroxybutyl)methylcarbamate. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. pressbooks.pub
Table 2: Chemoselective Reduction of Ketone in the Presence of a Carbamate
| Transformation | Reagent | Product | Selectivity | Citations |
|---|---|---|---|---|
| Ketone to Secondary Alcohol | NaBH₄ | Benzyl (3-hydroxybutyl)methylcarbamate | Ketone is reduced; carbamate is unaffected. | masterorganicchemistry.compressbooks.pubcdnsciencepub.com |
Conversely, if the ketone were first reduced to the alcohol, selective oxidation back to the ketone in the presence of the carbamate and benzyl group would be necessary. Various selective oxidation methods exist, such as those using Swern or Dess-Martin periodinane conditions, which are generally compatible with carbamates.
Condensation Reactions and Heterocycle Formation via the Ketone
The 1,3-relationship between the ketone's carbonyl and the enolizable methylene (B1212753) group makes this moiety an excellent precursor for the synthesis of various five- and six-membered heterocycles.
One of the most prominent applications is the Paal-Knorr pyrrole (B145914) synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions, to form a substituted pyrrole. organic-chemistry.orgyoutube.com The 3-oxobutyl fragment in the title compound can be considered a masked 1,4-dicarbonyl system. Reaction with an amine would first form an enamine or imine, followed by cyclization and dehydration to yield the aromatic pyrrole ring. youtube.comnih.gov
Similarly, the 1,3-dicarbonyl nature of the keto-enol tautomer allows for the synthesis of pyrimidines . The Pinner synthesis, for example, involves the condensation of a β-dicarbonyl compound with an amidine. slideshare.netalmerja.com Reacting this compound with an amidine like guanidine (B92328) or acetamidine (B91507) under appropriate conditions would lead to the formation of a substituted pyrimidine (B1678525) ring. chemtube3d.com This reaction proceeds through the formation of carbon-nitrogen bonds as the nucleophilic nitrogens of the amidine attack the two electrophilic carbonyl carbons (one actual and one latent in the enol). rsc.org
Intramolecular Reactions Leading to Formation of Complex Ring Systems
The bifunctional nature of this compound derivatives, possessing both a nucleophilic nitrogen (after potential in situ modification) and an electrophilic carbonyl group, makes them valuable precursors for the synthesis of a variety of complex ring systems. Intramolecular reactions are a key strategy for constructing cyclic scaffolds, which are prevalent in medicinally important compounds.
One of the primary pathways for the cyclization of these derivatives involves the formation of N-acyliminium ions. These reactive intermediates can be generated from the carbamate and can subsequently undergo intramolecular cyclization. The 3-oxobutyl side chain provides a tethered nucleophile or a precursor to one, enabling the formation of various heterocyclic structures, most notably piperidine (B6355638) derivatives.
Synthesis of Piperidine Scaffolds:
Derivatives of this compound are versatile starting materials for the synthesis of substituted piperidines, a common motif in pharmaceuticals. mdpi.com Various synthetic strategies can be employed:
Reductive Amination/Cyclization: An intramolecular reductive amination cascade can furnish piperidine rings. This process involves the in situ reduction of the ketone to a hydroxyl group, followed by cyclization and subsequent reduction of the resulting cyclic iminium ion. mdpi.com
Dieckmann Cyclization: Modification of the 3-oxobutyl chain, for instance, by the addition of an ester group, can pave the way for intramolecular condensation reactions like the Dieckmann cyclization to yield piperidin-2,4-diones. ucl.ac.uk
Aza-Michael Addition: The ketone can be converted to an α,β-unsaturated system, setting the stage for an intramolecular aza-Michael addition to form the piperidine ring. mdpi.com
The following table summarizes key intramolecular cyclization strategies that can be applied to derivatives of this compound for the synthesis of complex ring systems.
| Cyclization Strategy | Key Intermediate/Reaction | Resulting Ring System |
| Reductive Hydroamination | Iminium ion | Substituted Piperidines |
| Dieckmann Cyclization | β-keto ester | Piperidin-2,4-diones |
| Aza-Michael Reaction | α,β-Unsaturated Ketone | Substituted Piperidines |
These intramolecular reactions highlight the utility of the this compound scaffold as a building block for generating molecular complexity and accessing diverse heterocyclic frameworks.
Strategies for Further Functionalization and Late-Stage Modification of the Molecular Scaffold
Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery and development. nih.govnih.gov The molecular scaffold of this compound offers several avenues for such modifications, enabling the creation of diverse libraries of compounds for biological screening.
The benzyl carbamate (Cbz) group, while serving as a protecting group, also influences the reactivity of the molecule and can be a handle for modification or deprotection to reveal a reactive amine. organic-chemistry.orgmasterorganicchemistry.com
Key Functionalization Strategies:
C-H Functionalization: Direct C-H functionalization of the heterocyclic core, which can be formed via intramolecular reactions, is an efficient way to introduce new substituents. This can be achieved through various methods, including photoredox catalysis, which allows for the introduction of alkyl groups under mild conditions. nih.govnih.gov
Cross-Coupling Reactions: The aromatic ring of the benzyl group can be a site for cross-coupling reactions to introduce new aryl or alkyl substituents, although this is less common in late-stage modifications. More strategically, the heterocyclic core, once formed, can be halogenated and then subjected to cross-coupling reactions to build molecular complexity.
Modification of the Carbamate: The Cbz group can be removed under various conditions, such as hydrogenolysis, to yield a secondary amine. organic-chemistry.org This amine can then be further functionalized through acylation, alkylation, or sulfonylation to generate a wide array of derivatives.
Functionalization of the Side Chain: The 3-oxobutyl side chain can be a focal point for modifications. The ketone can be reduced to an alcohol, which can then be etherified or esterified. It can also serve as a handle for the introduction of new carbon-carbon bonds via reactions such as the Wittig reaction or aldol condensations prior to cyclization.
The table below outlines potential late-stage functionalization strategies for derivatives of this compound.
| Functionalization Strategy | Target Site | Potential Modifications |
| C-H Functionalization | Heterocyclic Core | Alkylation, Arylation |
| Cross-Coupling Reactions | Halogenated Heterocyclic Core | Introduction of diverse substituents |
| Carbamate Deprotection/Functionalization | Nitrogen Atom | Acylation, Alkylation, Sulfonylation |
| Side Chain Modification | 3-Oxobutyl Chain | Reduction, Elaboration to other functional groups |
These strategies for late-stage modification underscore the versatility of the this compound scaffold in generating novel and diverse molecular architectures for various scientific applications. nih.gov
Applications in Advanced Organic Synthesis As a Versatile Building Block
Precursor in the Synthesis of Complex Nitrogen-Containing Molecules and Heterocycles
The structure of Benzyl (B1604629) methyl(3-oxobutyl)carbamate makes it an ideal starting point for the synthesis of various nitrogen-containing compounds. The judicious choice of reagents can target either the ketone or the protected amine, or both, in sequential or one-pot reactions to build molecular complexity.
While specific literature detailing the use of Benzyl methyl(3-oxobutyl)carbamate is specialized, the application of similar N-protected amino ketones is well-established for creating heterocyclic systems. For instance, the ketone functionality can undergo intramolecular reactions with the amine once the carbamate (B1207046) is removed. Alternatively, the ketone can be transformed first, followed by deprotection and cyclization. This versatility allows it to serve as a precursor to a range of heterocyclic structures fundamental to medicinal chemistry and materials science. The choice of synthetic route and reaction conditions can be tailored to achieve desired ring sizes and substitution patterns, highlighting the compound's role as a flexible building block.
Research into related compounds demonstrates that N-protected amino alcohols can undergo acid-promoted cyclization to form heterocycles like pyrrolidines and piperidines. organic-chemistry.org Similarly, the reduction of the ketone in this compound would yield the corresponding amino alcohol, a direct precursor for such transformations.
Intermediates in the Synthesis of Bioactive Scaffolds (e.g., Diazepanes, Pyrrolidines, Piperidines, Benzoxazinones)
The utility of this compound extends to its role as an intermediate in synthesizing specific, biologically relevant scaffolds.
Pyrrolidines and Piperidines: These saturated nitrogen heterocycles are ubiquitous in pharmaceuticals. The synthesis of substituted pyrrolidines and piperidines can be achieved from precursors like this compound. organic-chemistry.orgwhiterose.ac.uk A common strategy involves the intramolecular reductive amination of the ketone with the amine after deprotection of the benzyl carbamate group. The carbon chain length in the molecule is suitable for the formation of a six-membered piperidine (B6355638) ring. Methodologies for synthesizing these rings often involve the cyclization of amino diols or the use of organometallic reagents to construct the cyclic backbone. organic-chemistry.orgwhiterose.ac.uk
Diazepanes and Benzoxazinones: While direct synthetic routes from this specific precursor are not extensively documented in general literature, its functional groups are amenable to transformations that could lead to these more complex heterocycles. The synthesis of such structures often requires multi-step sequences where the functionalities of the starting material are sequentially modified and elaborated.
The table below summarizes synthetic approaches to key bioactive scaffolds that could conceptually employ intermediates derived from this compound.
| Bioactive Scaffold | General Synthetic Approach from Related Precursors | Potential Transformation of this compound |
| Pyrrolidines | Intramolecular cyclization of amino alcohols; Reductive amination of γ-amino ketones. organic-chemistry.orggoogle.com | Modification of the carbon backbone followed by deprotection and cyclization. |
| Piperidines | Intramolecular reductive amination of δ-amino ketones; Dieckmann cyclisation of amino-diester derivatives. whiterose.ac.ukucl.ac.uk | Deprotection followed by intramolecular reductive amination of the ketone. |
| Diazepanes | Cyclocondensation reactions between diamines and dicarbonyl compounds. | The molecule could be elaborated to introduce a second amine functionality for subsequent cyclization. |
| Benzoxazinones | Reaction of aminophenols with α-halo acyl halides or related reagents. | Could serve as a side-chain component to be attached to a phenolic precursor. |
Role as a Key Intermediate for Functionalized Amino Ketones and their Derivatives
This compound is, by its very nature, a protected functionalized amino ketone. Its primary role as an intermediate stems from the ability to selectively unmask the amine functionality.
Removal of the benzyl carbamate group yields methyl(3-oxobutyl)amine. This resulting amino ketone is a valuable synthetic intermediate in its own right. The presence of both a secondary amine and a ketone allows for subsequent reactions such as:
Reductive Amination: The ketone can react with another amine, followed by reduction, to introduce further complexity.
Acylation/Sulfonylation: The newly freed secondary amine can be readily acylated or sulfonylated to introduce a variety of functional groups.
Aldol (B89426) Reactions: The α-protons to the ketone are acidic and can participate in aldol condensation reactions to form new carbon-carbon bonds.
The benzyl carbamate protection allows the ketone to be modified chemically without interference from the otherwise reactive amine. For example, the ketone can be reduced to a secondary alcohol using selective reducing agents like sodium borohydride (B1222165). Subsequent deprotection of the amine would then yield a functionalized amino alcohol, another crucial building block in organic synthesis.
Strategic Utility of the Benzyl Carbamate Moiety as a Protecting Group for Amines
The benzyl carbamate group, often abbreviated as Cbz or Z, is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. thieme-connect.commasterorganicchemistry.com Its presence in this compound imparts stability to the amine functionality, allowing other parts of the molecule to be modified.
Key Features of the Cbz Group:
Stability: The Cbz group is robust and stable under a wide range of conditions, including basic, and mildly acidic conditions, making it compatible with many synthetic transformations. total-synthesis.com
Installation: It is typically installed by reacting the amine with benzyl chloroformate in the presence of a mild base. total-synthesis.com
Orthogonality: The Cbz group is orthogonal to other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), meaning they can be removed under different conditions, allowing for selective deprotection in complex molecules. masterorganicchemistry.comtotal-synthesis.com
The primary method for cleaving the Cbz group is catalytic hydrogenolysis.
| Deprotection Method | Reagents and Conditions | Advantages | Potential Issues |
| Catalytic Hydrogenolysis | H₂, Pd/C (Palladium on Carbon) in a solvent like Methanol (B129727) or Ethyl Acetate. masterorganicchemistry.comacs.org | Very mild, neutral pH conditions; high yield; byproducts are toluene (B28343) and CO₂, which are easily removed. | Not compatible with functional groups that are also reduced by hydrogenation (e.g., alkenes, alkynes, some nitro groups). thieme-connect.com |
| Lewis Acid Cleavage | Strong Lewis acids (e.g., HBr in acetic acid, TMSI). thieme-connect.comwikipedia.org | Useful when hydrogenation is not feasible. | Harsh conditions can affect other acid-sensitive functional groups. thieme-connect.com |
| Nucleophilic Cleavage | Reagents like 2-mercaptoethanol (B42355) with a base. acs.org | Provides an alternative for substrates sensitive to reduction or strong acids. | Requires specific reagents and conditions. acs.org |
This strategic use of the benzyl carbamate moiety allows chemists to "hide" the reactive amine while performing reactions on the ketone portion of this compound, and then "reveal" the amine at a later, desired stage of the synthesis. publish.csiro.au
Analytical and Spectroscopic Research Methodologies for Compound Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)
The definitive identification of Benzyl (B1604629) methyl(3-oxobutyl)carbamate's molecular structure is accomplished through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, Benzyl (3-(methylamino)-3-oxopropyl)carbamate, characteristic signals for the aromatic protons of the benzyl group appear in the δ 7.42–7.31 ppm range. Similar distinct signals would be expected for the benzyl, methyl, and oxobutyl groups of the target compound.
¹³C NMR (Carbon-13 NMR) detects the carbon atoms in the molecule, providing insight into the types of functional groups present, such as the carbonyl (C=O) groups of the carbamate (B1207046) and ketone moieties.
| Technique | Information Provided | Typical Application for Benzyl methyl(3-oxobutyl)carbamate |
| ¹H NMR | Identifies proton environments and neighboring protons. | Confirms the presence and connectivity of the benzyl, methyl, and oxobutyl moieties. |
| ¹³C NMR | Identifies the carbon skeleton and functional groups. | Detects the carbonyl carbons of the carbamate and ketone, and the aromatic carbons of the benzyl group. |
| HRMS | Provides highly accurate mass for molecular formula determination. | Confirms the elemental composition (e.g., C₁₃H₁₇NO₃) and molecular weight. |
| FTIR | Detects characteristic functional group vibrations. | Identifies key bonds such as C=O (carbamate and ketone) and N-H (if applicable). |
Chromatographic Methods for Isolation, Purification, and Quantitative Analysis (e.g., HPLC, GC)
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, purifying it to a high degree, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary method used for the analysis and purification of carbamates. bldpharm.com The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For complex mixtures, a gradient system using mobile phases like water and acetonitrile (B52724) is often employed. nih.gov The concentration of the organic solvent (acetonitrile) is typically increased over time to elute compounds with increasing hydrophobicity. nih.gov When coupled with a detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), HPLC can provide both qualitative and quantitative data about the purity of a sample. bldpharm.com
Gas Chromatography (GC) can also be used, particularly for volatile and thermally stable compounds. In GC, separation occurs between a solid or viscous liquid stationary phase and a gaseous mobile phase. The choice between HPLC and GC depends on the compound's specific physical properties, such as its volatility and thermal stability.
| Method | Principle | Role in Analysis of this compound |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Isolation from byproducts, purification of the final product, and quantification of purity. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides mass identification for peaks separated by HPLC, enhancing confidence in peak assignment. |
| GC | Separation based on partitioning between a gas mobile phase and a stationary phase. | An alternative method for purity analysis, provided the compound is sufficiently volatile and stable at high temperatures. |
In situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
Understanding the kinetics and mechanism of the reaction that forms this compound is facilitated by in situ (in the reaction mixture) spectroscopic monitoring. These advanced techniques allow researchers to observe the reaction as it happens, providing a continuous stream of data on the concentration of reactants, products, and any transient intermediates.
FTIR and UV-Vis Spectroscopy are powerful tools for this purpose. An electrochemical cell or reaction vessel can be connected via a recycle loop to a transmission cell placed within a spectrometer. rsc.org This setup enables the continuous monitoring of the reaction mixture. By tracking the intensity of specific absorption bands over time—for example, the disappearance of a reactant's characteristic peak and the appearance of the product's carbamate C=O peak—a kinetic profile of the reaction can be constructed. rsc.org This data provides deep mechanistic insight into the reaction under specific conditions. rsc.org
Such monitoring has been used to follow reactions where very low levels of transformation (less than 1-2%) were detected, demonstrating the high sensitivity of the method. acs.org In other systems, like continuous flow peptide synthesis which also involves carbamate chemistry, inline analytics such as UV/Vis spectroscopy are used to evaluate the efficiency of chemical transformations in real-time. wikipedia.org This approach is critical for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) and for detecting and identifying short-lived intermediates that may be crucial to the reaction mechanism.
Future Research Directions and Emerging Challenges in Carbamate Ketone Chemistry
Development of Green and Sustainable Synthetic Methodologies
The contemporary chemical industry places a high premium on the development of environmentally benign synthetic processes. For a compound like Benzyl (B1604629) methyl(3-oxobutyl)carbamate, future research will undoubtedly gravitate towards greener synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.
One of the most promising green approaches for carbamate (B1207046) synthesis involves the use of carbon dioxide (CO2) as a C1 source. This method circumvents the need for toxic and corrosive reagents like phosgene. nih.gov The reaction of an amine, an alcohol, and CO2 can yield carbamates, and research into optimizing this for substrates like the precursor to Benzyl methyl(3-oxobutyl)carbamate is a key future direction. rsc.org Challenges in this area include catalyst development to achieve high yields and selectivity under mild conditions, as well as overcoming the thermodynamic stability of CO2. rsc.org
Another avenue for sustainable synthesis lies in the use of biocatalysis or chemocatalysis with earth-abundant metals. For instance, copper-catalyzed oxidative coupling reactions have been shown to be effective for the formation of C-O and C-N bonds in carbamate synthesis, often accelerated by microwave irradiation to reduce reaction times and energy consumption. nih.govresearchgate.net The development of catalysts that can tolerate both the carbamate and ketone functionalities without side reactions will be a significant hurdle.
The table below summarizes potential green synthetic strategies for carbamates, which could be adapted for this compound.
| Synthetic Strategy | Reagents | Advantages | Key Challenges |
| CO2 Utilization | Amine, Alcohol, CO2 | Utilizes a renewable C1 source, avoids phosgene. nih.gov | Catalyst efficiency, mild reaction conditions, water management. nih.govrsc.org |
| Oxidative Coupling | Amide, 1,3-dicarbonyl derivatives, Oxidant | High yields, potential for microwave acceleration. nih.govresearchgate.net | Catalyst stability, substrate scope, oxidant selection. |
| Transcarbamoylation | Alcohol, Urea (B33335) | Ecofriendly carbonyl source, simple product isolation. organic-chemistry.org | Catalyst development, reaction equilibrium control. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The juxtaposition of a carbamate and a ketone within the same molecule, as in this compound, opens the door to novel reactivity patterns. The ketone functionality is a classic electrophile, susceptible to a wide range of nucleophilic additions and reductions. researchgate.net The carbamate, while generally stable, can participate in intramolecular reactions, and its nitrogen lone pair can influence the reactivity of the adjacent methylene (B1212753) groups. acs.org
Future research will likely focus on exploiting this dual functionality. For example, intramolecular cyclization reactions could lead to the formation of heterocyclic structures, which are prevalent in many biologically active compounds. rsc.org The conditions for such cyclizations would need to be carefully controlled to favor desired ring sizes and to avoid polymerization or decomposition.
Furthermore, the ketone moiety can be transformed into an enolate or enamine, which can then participate in a variety of carbon-carbon bond-forming reactions. doi.org The influence of the distal carbamate group on the stereoselectivity of these reactions is an unexplored area of research. The development of organocatalytic or metal-catalyzed reactions that can selectively activate one functional group in the presence of the other is a significant challenge.
The table below outlines potential novel transformations for carbamate-ketones.
| Reaction Type | Potential Products | Key Challenges |
| Intramolecular Cyclization | Nitrogen-containing heterocycles | Regio- and stereoselectivity control, suppression of side reactions. |
| Enolate/Enamine Chemistry | Functionalized carbamates | Selective activation, control of diastereoselectivity. |
| Umpolung Reactions | γ-Amino ketones with altered connectivity | Development of suitable catalysts for imine umpolung in the presence of a carbamate. nih.gov |
Advancements in Stereocontrol and Asymmetric Synthesis of Complex Analogues
The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For this compound, the carbon atom alpha to the ketone is a potential stereocenter. Future research will focus on developing asymmetric methods to control the stereochemistry at this position and to synthesize more complex, chiral analogues.
Asymmetric reduction of the ketone is one of the most direct ways to introduce a stereocenter. nih.gov The use of chiral catalysts, such as those based on oxazaborolidines, can afford chiral secondary alcohols with high enantiomeric excess. nih.gov The challenge lies in finding catalysts that are not inhibited by the carbamate functionality.
Another powerful approach is the use of chiral organocatalysts for asymmetric Michael additions to the enone precursor of this compound. doi.orgresearchgate.net Pyrrolidine-based carbamate organocatalysts have shown great promise in promoting stereoselective conjugate additions of ketones to nitroolefins, suggesting their potential applicability in the synthesis of chiral analogues. doi.org
The table below highlights strategies for the asymmetric synthesis of carbamate-ketone analogues.
| Asymmetric Strategy | Target Stereocenter | Catalyst Type | Key Challenges |
| Asymmetric Ketone Reduction | Hydroxyl-bearing carbon | Chiral oxazaborolidines, transition metal complexes. nih.gov | Catalyst compatibility with the carbamate, achieving high enantioselectivity. |
| Asymmetric Michael Addition | Carbon alpha to the ketone | Chiral organocatalysts (e.g., prolinamides, carbamates). doi.orgresearchgate.net | Catalyst loading, reaction conditions for high diastereo- and enantioselectivity. |
| Asymmetric Aldol (B89426)/Mannich Reactions | Carbon alpha and beta to the ketone | Chiral metal complexes, organocatalysts. orgsyn.org | Control of multiple stereocenters, catalyst turnover. |
Integration of Computational Chemistry for Rational Design and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and for the rational design of new molecules and catalysts. mdpi.com For a molecule like this compound, computational studies can provide deep insights into its conformational landscape, the electronic properties of its functional groups, and the transition states of its reactions. acs.orgnih.gov
Future research will increasingly rely on computational methods to:
Predict Reactivity: By calculating activation barriers for different reaction pathways, computational models can help predict the most likely products and guide the design of experiments. mdpi.com
Design Catalysts: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems for the synthesis and transformation of carbamate-ketones. mdpi.com
Elucidate Mechanisms: Detailed mechanistic studies using computational tools can unravel the intricate steps of complex reactions, providing a basis for optimizing reaction conditions and improving selectivity. rsc.org
A significant challenge in this area is the accuracy of computational models, especially for complex systems involving weak interactions or transition metals. The development of more accurate and computationally efficient methods will be crucial for advancing the field. mdpi.com
The table below illustrates the application of computational chemistry in carbamate-ketone research.
| Computational Application | Information Gained | Impact on Research |
| Conformational Analysis | Stable conformers, intramolecular interactions. acs.orgresearchgate.net | Understanding of physical properties and reactivity. |
| Reaction Pathway Modeling | Transition state structures, activation energies. mdpi.com | Rationalization of experimental outcomes, prediction of selectivity. |
| Catalyst Design | Ligand-substrate interactions, electronic effects. mdpi.com | Accelerated discovery of new and improved catalysts. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
